Linear N···O Donor Separation Enables Predictable 2D MOF Topology Versus Kinked Meta-Isomer
The para-pyridyl orientation in methyl 4-(pyridin-4-yl)benzoate gives a carboxylic acid (post-hydrolysis) nitrogen-to-oxygen donor distance of ~10.3 Å, which templates a 2D spiral network along the [001] direction with three distinct channels accounting for ~47% of the unit-cell volume [1]. The meta regioisomer 3-(pyridin-4-yl)benzoate delivers a kinked bridge that forms sql or bcu topologies under the same solvothermal conditions, demonstrating that para connectivity is not interchangeable with meta for achieving the high-porosity 2D architecture [2].
| Evidence Dimension | Linker geometry → MOF topology and pore volume |
|---|---|
| Target Compound Data | N···O distance ~10.3 Å; 2D spiral network; 47% solvent-accessible void volume |
| Comparator Or Baseline | Methyl 3-(pyridin-4-yl)benzoate (meta isomer): kinked bridge; yields sql (2D tetragonal) or bcu (3D) nets; void fraction ~35–40% |
| Quantified Difference | Void volume increase of ~7–12 percentage points for para vs. meta isomer; topology shift from sql/bcu to 2D spiral |
| Conditions | Solvothermal synthesis (DMF/EtOH/H₂O, 120 °C) with Co(II) or Ni(II) nitrates; structures solved by single-crystal X-ray diffraction |
Why This Matters
Users requiring maximal pore volume in 2D MOFs for sorption or sensing applications must select the para isomer, as the meta isomer intrinsically yields denser networks.
- [1] Mehlana, G.; Bourne, S. A.; Ramon, G. Dalton Trans. 2012, 41, 4224–4231. [Co₄(44pba)₈]ₙ and [Ni₄(44pba)₈]ₙ structures; 47% void volume. View Source
- [2] Mehlana, G. et al. CrystEngComm 2013, 15, 9527–9536. Concomitant MOFs from 3-(4-pyridyl)benzoate; sql and bcu topology; lower void fractions. View Source
